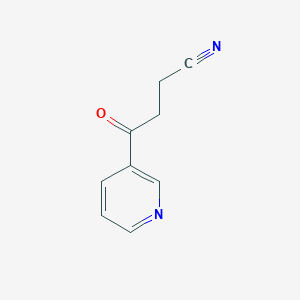

4-Oxo-4-(pyridin-3-yl)butanenitrile

Description

Significance in Contemporary Organic Synthesis

The pyridine (B92270) ring is a fundamental scaffold in a vast number of FDA-approved drugs and biologically active compounds. nih.gov Consequently, synthetic intermediates that facilitate the construction of functionalized pyridine derivatives are of high importance in modern organic synthesis. mdpi.com 4-Oxo-4-(pyridin-3-yl)butanenitrile serves as an exemplary building block due to the strategic placement of its reactive functional groups.

The presence of the ketone and nitrile functionalities allows for a wide range of chemical transformations. The ketone can undergo reactions typical of carbonyl compounds, such as reductions, additions, and condensations. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

Research on related γ-oxo-butanenitriles has demonstrated their utility as precursors for biologically active heterocycles like pyridazine (B1198779) derivatives. nih.gov For instance, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to compounds with antimycobacterial activity. nih.gov While direct studies on this compound are emerging, the established reactivity of its constituent functional groups suggests its significant potential in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

The methylene (B1212753) groups adjacent to the carbonyl and nitrile groups are also activated, providing additional sites for functionalization through enolate chemistry. This allows for the introduction of various substituents, further diversifying the range of accessible molecular structures. The combination of these reactive sites makes this compound a powerful intermediate for the construction of complex, multi-substituted heterocyclic systems.

Interdisciplinary Relevance and Emerging Research Frontiers

The pyridine motif is a cornerstone in medicinal chemistry, with pyridine-containing compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for its interaction with biological targets. Therefore, new synthetic routes to functionalized pyridines are of great interest for drug discovery programs.

The versatile nature of this compound makes it a promising starting material for the synthesis of novel bioactive molecules. For example, heterocycles derived from thienylchalcones, which share structural similarities with pyridyl ketones, have shown moderate to good antibacterial and antifungal activity. researchgate.net The synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] mdpi.comresearchgate.netnih.govthiadiazine derivatives, has also yielded compounds with promising antimicrobial properties. nih.gov This suggests that derivatives of this compound could be explored for similar applications.

Beyond medicinal chemistry, functionalized pyridines are finding applications in materials science. Pyridinium-functionalized ionic metal-organic frameworks (MOFs) have been developed as bifunctional catalysts for CO2 fixation. nih.gov The pyridine unit can also be incorporated into ligands for the synthesis of metal complexes with interesting magnetic and catalytic properties. For example, copper(II) complexes with Schiff-base ligands derived from pyridyl-containing precursors have been shown to catalyze oxidation reactions. sigmaaldrich.comsigmaaldrich.com The reactivity of this compound could be harnessed to create novel ligands for the development of new catalysts and functional materials.

Structural Features and Functional Group Interactions within the Chemical Compound

Key Structural and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | uni.lu |

| Molecular Weight | 160.18 g/mol | sigmaaldrich.com |

| Melting Point | 73-74 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| CAS Number | 36740-10-0 | sigmaaldrich.com |

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the adjacent carbonyl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation or alkylation, which can in turn modulate the electrophilicity of the carbonyl carbon.

The ketone functional group is a primary site for nucleophilic attack. It can be targeted by various nucleophiles, leading to the formation of alcohols, or can participate in condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. These reactions are fundamental in the construction of more complex heterocyclic systems.

The nitrile group is another key reactive center. Its strong triple bond can be reduced to a primary amine, providing a route to various amino-functionalized derivatives. Alternatively, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocycles. Computational studies on the reactivity of nitriles have shown that heteroaromatic nitriles, such as those attached to a pyridine ring, are highly reactive towards nucleophiles like cysteine. researchgate.net

The interplay between these functional groups is also significant. The electron-withdrawing nature of both the pyridine ring and the nitrile group can influence the acidity of the methylene protons, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. This allows for further modification and elaboration of the molecular scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyridin-3-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXWIKVGGKZDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307123 | |

| Record name | 4-Oxo-4-(pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36740-10-0 | |

| Record name | γ-Oxo-3-pyridinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 187782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36740-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-(pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4-(pyridin-3-yl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxo 4 Pyridin 3 Yl Butanenitrile

Established Synthetic Routes and Precursor Utilization

Cyanide-Catalyzed Conjugate Addition of Aryl Aldehydes to Nitriles

A prominent method for the synthesis of 4-oxo-4-(pyridin-3-yl)butanenitrile involves the cyanide-catalyzed conjugate addition of an aryl aldehyde to an α,β-unsaturated nitrile. lookchem.comorgsyn.orgresearchgate.net In a typical procedure, 3-pyridinecarboxaldehyde (B140518) is reacted with acrylonitrile (B1666552) in the presence of a cyanide catalyst. lookchem.com The reaction proceeds via the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon, which becomes nucleophilic upon addition of the cyanide catalyst. wikipedia.orgorganic-chemistry.org This nucleophilic species then attacks the β-carbon of the acrylonitrile in a Michael-type addition. Subsequent elimination of the cyanide catalyst yields the desired γ-ketonitrile. orgsyn.org

This method is advantageous due to the use of readily available and inexpensive starting materials. orgsyn.org The reaction is generally carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF). lookchem.com The process involves the slow addition of acrylonitrile to a solution of 3-pyridinecarboxaldehyde and sodium cyanide in DMF at a controlled temperature. lookchem.com After the reaction is complete, the product is isolated through extraction and purified by distillation and recrystallization, affording this compound in good yields. lookchem.com

A variety of γ-ketonitriles can be prepared using this cyanide-catalyzed conjugate addition of aryl aldehydes to α,β-unsaturated nitriles, as illustrated in the table below. orgsyn.org

| R1 | R2 | R3 | Distilled Yield (%) | Recrystallized Yield (%) | Boiling Point (°C) (pressure, mm) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| C6H5 | H | H | 50 | - | 131–134 (0.2) | 72–73 |

| C6H5 | H | CH3 | - | 34–37 | 113–115 (0.1) | 42–43 |

| C6H5 | CH3 | H | - | 45–47 | 111–113 (0.15) | 58–59 |

| 4-ClC6H4 | H | H | 88–89 | 71–72 | 152–154 (0.1) | 70–71 |

Stetter Reaction-Based Synthesis involving 3-Pyridinecarboxaldehyde and Acrylonitrile

The Stetter reaction provides another effective route to this compound. wikipedia.orgorganic-chemistry.org This reaction is a 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile, typically a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.org The core principle of the Stetter reaction is the umpolung of the aldehyde, transforming it into a nucleophilic acyl anion equivalent. wikipedia.orgnumberanalytics.com

In the context of synthesizing this compound, 3-pyridinecarboxaldehyde serves as the aldehyde component and acrylonitrile as the Michael acceptor. orgsyn.org The reaction is catalyzed by a thiazolium salt in the presence of a base or by cyanide ions. researchgate.netwikipedia.org The catalyst facilitates the formation of a Breslow intermediate from the aldehyde, which then undergoes conjugate addition to acrylonitrile. numberanalytics.comnih.gov Subsequent proton transfer and catalyst regeneration yield the final 1,4-dicarbonyl compound. nih.gov

The Stetter reaction is valued for its ability to form carbon-carbon bonds under relatively mild conditions and its applicability to a wide range of substrates. wikipedia.orgirapa.org While the benzoin (B196080) condensation, a 1,2-addition, can be a competing reaction, the Stetter reaction is generally favored as it leads to a more stable 1,4-addition product due to the irreversible nature of the final step. organic-chemistry.org

Other Reported Preparative Strategies for Related Butanenitriles

Beyond the direct synthesis of this compound, several other strategies exist for the preparation of related butanenitrile structures, which could potentially be adapted. These methods often focus on introducing the nitrile functionality or building the butanenitrile backbone through different chemical transformations.

One common approach is the nucleophilic substitution of halogenoalkanes with cyanide salts. libretexts.orgchemguide.co.uk A halogenated precursor, such as a 4-halo-4-(pyridin-3-yl)butanone, could theoretically be reacted with sodium or potassium cyanide in an appropriate solvent like ethanol (B145695) to yield the desired butanenitrile. libretexts.orgchemguide.co.uk This method is useful for extending a carbon chain and introducing the versatile nitrile group. libretexts.org

Another strategy involves the dehydration of amides . libretexts.org An amide precursor, 4-oxo-4-(pyridin-3-yl)butanamide, could be dehydrated using a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) to form the corresponding nitrile. libretexts.org

The addition of hydrogen cyanide to aldehydes and ketones is another fundamental reaction for nitrile synthesis. libretexts.orgchemguide.co.uk While this typically produces hydroxynitriles, it highlights a key bond-forming step in cyanation chemistry. chemguide.co.uk More advanced methods for the conjugate addition of cyanide to α,β-unsaturated systems have also been developed, employing various catalytic systems to achieve high efficiency and enantioselectivity. organic-chemistry.orgacs.orgnih.gov For instance, catalytic systems based on gadolinium have been shown to be effective for the conjugate addition of cyanide to enones. acs.orgnih.gov

Furthermore, chelation-controlled conjugate addition-alkylation strategies have been developed for the synthesis of tri- and tetra-substituted alkenenitriles, which could be adapted for the synthesis of butanenitrile derivatives. duq.edu Additionally, methods for the direct cyanation of benzylic alcohols using reagents like trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by indium(III) bromide have been reported. organic-chemistry.org

Reaction Conditions and Mechanistic Considerations in Synthesis

The efficiency and success of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic system employed. Careful optimization of these parameters is crucial for maximizing yield and purity.

Optimization of Solvent Systems for Enhanced Yields

The choice of solvent plays a critical role in the synthesis of this compound. In the cyanide-catalyzed conjugate addition, aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used. lookchem.comorgsyn.org The use of a dry solvent is important to prevent side reactions, such as the formation of hydroxy-substituted byproducts. lookchem.comchemguide.co.uk The solvent must also be able to dissolve the reactants and the catalyst to ensure a homogeneous reaction mixture. orgsyn.org In some cases, the viscosity of the reaction mixture can increase significantly, necessitating a sufficient volume of solvent to maintain effective stirring. orgsyn.org

For Stetter reactions, polar solvents such as DMF and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they facilitate the reaction. numberanalytics.com The choice of solvent can significantly impact the reaction's success. numberanalytics.com In some variations of the Stetter reaction, the use of ethanol as a solvent was found to be necessary, while substitution with tert-butanol (B103910) resulted in no product, highlighting the sensitivity of the reaction to the solvent's properties. wikipedia.org For certain enantioselective Stetter reactions, solvents like xylene have been found to provide an optimal balance of yield and enantioselectivity. nih.gov

Catalytic Systems and Their Influence on Reaction Efficiency

The catalytic system is a cornerstone of the synthetic methodologies for this compound, directly influencing reaction rates and yields.

In the cyanide-catalyzed conjugate addition , sodium or potassium cyanide is the catalyst of choice. lookchem.comorgsyn.org The cyanide ion acts as a nucleophile that reverses the polarity of the aldehyde's carbonyl carbon, enabling the conjugate addition. orgsyn.orgorganic-chemistry.org The concentration and form of the cyanide catalyst are important; for instance, finely ground sodium cyanide is specified in some procedures to ensure sufficient catalytic activity. lookchem.com

For the Stetter reaction , both cyanide ions and N-heterocyclic carbenes (NHCs) derived from thiazolium or triazolium salts are effective catalysts. wikipedia.orgorganic-chemistry.org Thiazolium salts are commonly used and are deprotonated in situ by a base to form the active NHC catalyst. numberanalytics.comnih.gov The choice of the specific thiazolium salt and the base can influence the reaction's efficiency. Recent advancements have introduced a variety of NHC precursors, including oxazolium salts, which have shown effectiveness in catalyzing Stetter-type reactions. irapa.org

In the broader context of conjugate additions of cyanide, various metal-based catalytic systems have been developed to enhance efficiency and control stereoselectivity. For example, cooperative catalysis by Ni(0) and Gd(OTf)₃ has been shown to dramatically accelerate the conjugate addition of cyanide to enones. organic-chemistry.org Similarly, chiral (salen)Al(III) complexes have been used to catalyze the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides with high enantioselectivity. organic-chemistry.org The development of chiral catalysts, such as those with a fluorinated backbone, has been crucial for achieving high enantioselectivity in asymmetric Stetter reactions. wikipedia.orgnih.gov

Temperature and Time Parameter Studies in Synthetic Protocols

Detailed experimental studies specifically investigating the influence of temperature and reaction time on the synthesis of this compound are not extensively documented in publicly available scientific literature. However, general principles of organic synthesis suggest that these parameters would be critical in optimizing the yield and purity of the final product.

In related syntheses of γ-keto nitriles, temperature control is crucial to balance the rate of reaction with the prevention of side reactions. For instance, in acylation reactions to form β-ketonitriles, which are structurally related, the temperature is often carefully managed to control the reactivity of the nucleophilic nitrile anion and the electrophilic ester or acyl chloride. Lower temperatures are typically favored to minimize side-product formation.

The reaction time is intrinsically linked to the temperature. A higher temperature might lead to a shorter required reaction time but could also promote the degradation of reactants or products, or the formation of undesirable byproducts. Conversely, a lower temperature would likely necessitate a longer reaction time to achieve a satisfactory conversion. Optimization of these parameters would require systematic experimentation, likely involving techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and quantify the formation of the desired product against impurities over time at various temperatures.

Green Chemistry Approaches in the Synthesis of this compound

While specific green chemistry methodologies for the synthesis of this compound are not explicitly detailed in the surveyed literature, the broader field of nitrile compound synthesis has seen significant advancements in environmentally friendly practices. These general principles can be extrapolated to the potential green synthesis of the target compound.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Many traditional organic reactions utilize volatile and often toxic solvents. Research into the synthesis of related nitrile compounds has explored solvent-free conditions, which can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint.

For example, the synthesis of various nitrile derivatives has been successfully achieved under solvent-free conditions, often with the aid of a catalyst. These reactions are typically conducted by grinding the reactants together or by heating a neat mixture. The use of water as a solvent is another cornerstone of green chemistry. Where a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts and reagents has expanded the scope of aqueous organic synthesis.

Table 1: Comparison of Conventional vs. Green Solvents

| Feature | Conventional Solvents (e.g., Benzene (B151609), Chloroform) | Green Solvents (e.g., Water, Supercritical CO2) |

| Toxicity | Often high | Low to non-toxic |

| Flammability | Often high | Low to non-flammable |

| Environmental Impact | High (VOCs, hazardous waste) | Low |

| Cost | Can be high | Generally low |

| Recyclability | Often difficult and energy-intensive | Can be easier |

Sustainable Catalysis in Nitrile Compound Formation

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption.

In the context of nitrile synthesis, various catalytic systems have been developed to promote greener reaction pathways. For the formation of γ-keto nitriles, biocatalysis using enzymes such as ketoreductases has been explored for the stereoselective reduction of the keto group, offering a highly efficient and environmentally friendly route to chiral products. georgiasouthern.edu

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant green advantage. Research has demonstrated the utility of various solid-supported catalysts and metal-organic frameworks in a range of organic transformations, including those that could be adapted for the synthesis of this compound. The development of catalysts from abundant and non-toxic metals is another active area of research aimed at improving the sustainability of chemical processes.

Table 2: Examples of Sustainable Catalysis Approaches in Organic Synthesis

| Catalytic Approach | Description | Advantages |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. | Easy separation and recycling of the catalyst, continuous flow processes. |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoids use of toxic heavy metals, often stable to air and moisture. |

| Photocatalysis | Use of light to activate a catalyst. | Can enable novel transformations, often operates at ambient temperature. |

Chemical Reactivity and Transformations of 4 Oxo 4 Pyridin 3 Yl Butanenitrile

Oxidative Transformations of the Chemical Compound

Oxidative reactions can target either the ketone group or the nitrogen atom of the pyridine (B92270) ring, leading to different classes of products.

The ketone functionality in 4-Oxo-4-(pyridin-3-yl)butanenitrile can undergo oxidation, most notably through reactions like the Baeyer-Villiger oxidation. This type of transformation typically involves peroxy acids (e.g., m-CPBA) or other oxidants like Oxone to convert a ketone into an ester. nih.gov In the case of this compound, the migratory aptitude of the connected groups (pyridinyl and cyanoethyl) would determine the final product structure. Oxidation of the ketone would result in the insertion of an oxygen atom adjacent to the carbonyl carbon, yielding either 3-cyanopropyl 3-pyridinecarboxylate or 3-pyridyl 4-cyanobutanoate. The specific outcome depends on which group preferentially migrates.

While general procedures for the oxidation of heterocyclic ketones are established nih.gov, specific studies detailing the Baeyer-Villiger oxidation of this compound are not extensively documented in the literature.

Table 1: Potential Oxidative Transformation of the Ketone Moiety

| Reactant | Reagent/Conditions | Potential Product(s) | Reaction Type |

|---|

The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it susceptible to oxidation. This reaction typically yields a pyridine-N-oxide. The oxidation of the nitrogen atom in nicotine-derived compounds to form N-oxide metabolites is a known biochemical transformation. ebi.ac.uk A similar reaction can be achieved in a laboratory setting using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the pyridine ring, making it more reactive towards certain nucleophilic and electrophilic substitutions.

Table 2: Pyridine Ring Oxidation

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|

Reductive Transformations of the Chemical Compound

Reductive processes can selectively target the ketone or the nitrile group, depending on the reducing agent and reaction conditions employed.

The ketone group can be selectively reduced to a secondary alcohol without affecting the nitrile group. This chemoselective reduction is typically accomplished using mild hydride-based reducing agents. beilstein-journals.org Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose, as it readily reduces ketones but is generally unreactive towards nitriles under standard conditions. beilstein-journals.orgnih.gov This reaction transforms the carbonyl group into a hydroxyl group, yielding 4-hydroxy-4-(pyridin-3-yl)butanenitrile.

Table 3: Selective Reduction of the Ketone Group

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|

The nitrile group can be reduced to a primary amine through various methods. Stronger reducing agents than those used for selective ketone reduction are required. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to produce the amine. libretexts.org

Alternatively, catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction. wikipedia.orgresearchgate.net This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. libretexts.org This transformation converts the cyano group into an aminomethyl group, yielding 4-amino-5-(pyridin-3-yl)pentan-2-one, assuming the ketone group may also be reduced under these conditions. If conditions are controlled, it is possible to obtain 4-(aminomethyl)-1-(pyridin-3-yl)butan-1-one.

Table 4: Reduction of the Nitrile Group

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) in ether2. H₂O workup | 5-Amino-1-(pyridin-3-yl)pentan-1-ol | Complete Reduction |

Nucleophilic Substitution Reactions Involving this compound

The structure of this compound features several sites susceptible to nucleophilic attack or capable of acting as a nucleophile after deprotonation.

The carbon atom positioned between the ketone and nitrile groups (the α-carbon) is particularly acidic due to the electron-withdrawing effects of both adjacent functional groups. This allows for the formation of a stabilized carbanion (enolate) in the presence of a suitable base. This carbanion is a potent nucleophile and can participate in various nucleophilic substitution reactions, such as alkylation with alkyl halides, to form new carbon-carbon bonds at the α-position.

Furthermore, the carbonyl carbon and the nitrile carbon are both electrophilic and can be attacked by strong nucleophiles. libretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.org

The pyridine ring itself can undergo nucleophilic aromatic substitution, though it is generally less reactive than activated benzene (B151609) rings. Attack typically occurs at the C-2 and C-6 positions, and such reactions often require harsh conditions or the presence of activating groups on the ring.

Table 5: Potential Nucleophilic Substitution Reactions

| Reaction Site | Reagent/Conditions | Intermediate/Product Type | Reaction Description |

|---|---|---|---|

| α-Carbon (to C=O and C≡N) | 1. Base (e.g., NaH, LDA)2. Alkyl Halide (R-X) | α-Alkylated product | Deprotonation to form a nucleophilic carbanion, followed by Sₙ2 attack on an electrophile. |

| Nitrile Carbon | 1. Grignard Reagent (R-MgX)2. H₃O⁺ workup | Ketone | Nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis. |

Reactions at the Nitrile Center for Amide Formation

The nitrile group (C≡N) in this compound is a key site for chemical transformations, most notably its conversion to an amide. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. pressbooks.pub

The most fundamental transformation of the nitrile group is its hydrolysis to a primary amide. This reaction can be achieved under either acidic or basic conditions. youtube.com Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to yield a hydroxy imine, which then tautomerizes to the more stable amide form. pressbooks.pub

In addition to traditional hydrolysis, modern synthetic methods employ metal complexes as catalysts for the hydration of nitriles to amides. This approach is often favored as it aligns with the principles of green chemistry, offering high atom economy and frequently proceeding under milder conditions. researchgate.net Various transition metal complexes, including those based on ruthenium (Ru), rhodium (Rh), and nickel (Ni), have demonstrated high catalytic activity and selectivity for this transformation. researchgate.net The nitrile substrate coordinates with the metal center, facilitating the nucleophilic attack by a water molecule to yield the corresponding amide. researchgate.net

Table 1: General Methods for Nitrile to Amide Conversion

| Method | Reagents/Catalyst | General Conditions | Description |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O) | Heat | The nitrile is protonated, increasing its electrophilicity for attack by water. |

| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O | Heat | A hydroxide ion acts as the nucleophile. An acidic workup is needed to protonate the resulting carboxylate if hydrolysis proceeds further. pressbooks.pub |

| Metal-Catalyzed Hydration | Transition metal complexes (e.g., Ru, Rh, Ni) | Mild, often aqueous or mixed solvent systems | Offers high selectivity for the amide, preventing over-hydrolysis to the carboxylic acid. researchgate.net |

These methods allow for the targeted conversion of the nitrile in this compound to 4-oxo-4-(pyridin-3-yl)butanamide, introducing a new functional group that can alter the molecule's chemical properties and serve as a handle for further derivatization.

Substitution on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards substitution reactions. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.

In this compound, the existing acyl substituent at the 3-position further influences this reactivity. The pyridine nitrogen atom withdraws electron density from the aromatic system, which enhances the electrophilicity of the ring carbons. lookchem.com For nucleophilic aromatic substitution to occur, a good leaving group on the ring is typically required, and the presence of electron-withdrawing substituents can facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). lookchem.com For instance, studies on related 3-halopyridines show that electron-withdrawing halides in the 3-position enable nucleophilic attack at the C4 ipso-carbon. lookchem.com

While direct substitution on the unsubstituted pyridine ring of this compound can be challenging, a common strategy in medicinal chemistry involves the synthesis of activated precursors. For example, related pyridin-4-ol derivatives can be converted into pyridin-4-yl nonaflates. chim.it These nonaflates are excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille reactions, allowing for the introduction of various carbon-based substituents onto the pyridine core. chim.it

Table 2: General Reactivity of the Pyridine Ring

| Reaction Type | Typical Position(s) | Influence of Substituents |

| Electrophilic Aromatic Substitution | C3, C5 | Strongly deactivating conditions required. The nitrogen atom directs electrophiles to the 3-position. |

| Nucleophilic Aromatic Substitution | C2, C4, C6 | Requires a good leaving group (e.g., halide) and is activated by electron-withdrawing groups. |

| Radical Substitution | C2, C4, C6 | Can be an effective method for functionalizing the electron-deficient pyridine ring. |

Cyclization Reactions and Heterocycle Formation via this compound Derivatives

The scaffold of 4-oxo-butanenitrile is a valuable starting point for the synthesis of more complex heterocyclic structures. By introducing additional functional groups, derivatives of this compound can undergo intramolecular cyclization reactions to form new ring systems.

A notable example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles to prepare 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgacs.org In a relevant study, a derivative, 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile, was subjected to base-assisted cyclization. acs.orgacs.org The reaction proceeds through an intramolecular nucleophilic 5-exo-trig cyclization, where the amino group on the phenyl ring attacks the carbonyl carbon. acs.org This is followed by an oxidation step, often using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, to yield the final indolinone product. acs.org

This synthetic strategy can be further extended. For instance, the oxidative cyclization can be integrated into a one-pot sequence. By adding hydrazine (B178648) hydrate (B1144303) during the acidic workup of the reaction mixture, the intermediate can be trapped to construct pyridazino[4,3-b]indoles, which are of interest for their potential biological activities. acs.org

Table 3: Example of Heterocycle Formation from an Oxo-Butanenitrile Derivative

| Starting Material Derivative | Key Reagents | Intermediate Step | Final Heterocyclic Product |

| 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile acs.org | 1. KOH2. DMSO (oxidant)3. Acetic Acid | Intramolecular 5-exo-trig cyclization followed by oxidation. acs.orgacs.org | 2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile acs.org |

Derivatization Strategies for Analog Development

The development of analogs from the this compound core structure relies on strategic modifications of its functional groups to explore structure-activity relationships. chim.it

One primary strategy involves the transformation of the nitrile and ketone groups.

Nitrile Modification : As detailed previously, the nitrile can be hydrolyzed to a primary amide, introducing hydrogen bond donor and acceptor capabilities. researchgate.netsmolecule.com

Ketone Reduction : The ketone can be reduced using agents like sodium borohydride to form the corresponding secondary alcohol, 4-hydroxy-4-(pyridin-3-yl)butanenitrile. smolecule.com This introduces a chiral center and a hydroxyl group that can be used for further esterification or etherification.

A second major strategy focuses on functionalizing the pyridine ring. While direct substitution can be difficult, the synthesis of activated intermediates is a powerful approach. Converting related pyridine structures to nonaflates or halides allows for the use of palladium-catalyzed cross-coupling reactions. chim.it This enables the systematic introduction of a wide variety of substituents onto the pyridine ring, which is a cornerstone of modern medicinal chemistry for creating libraries of analogs. chim.it

Finally, the entire molecular framework can be used as a scaffold for building more complex fused heterocyclic systems. As seen with cyclization reactions, introducing a strategically placed reactive group (e.g., an ortho-aminoaryl substituent) allows the butanenitrile derivative to serve as the key building block for intricate structures like indolinones and pyridazinoindoles. acs.orgacs.org

Table 4: Summary of Derivatization Strategies

| Target Site | Transformation | Purpose |

| Nitrile Group | Hydrolysis to Amide | Introduce new functionality (amide); alter polarity and hydrogen bonding. smolecule.com |

| Ketone Group | Reduction to Alcohol | Create a chiral center; provide a site for further functionalization (e.g., esterification). smolecule.com |

| Pyridine Ring | Activation (e.g., to nonaflate) and Cross-Coupling | Introduce diverse aryl/alkyl groups for SAR studies. chim.it |

| Overall Scaffold | Intramolecular Cyclization | Build complex, fused heterocyclic systems from the core structure. acs.orgacs.org |

Mechanistic Investigations of Reactions Involving 4 Oxo 4 Pyridin 3 Yl Butanenitrile

Elucidation of Proposed Reaction Pathways

The reaction pathways involving 4-Oxo-4-(pyridin-3-yl)butanenitrile are primarily centered around its synthesis via Michael addition and its subsequent use as a precursor for forming various heterocyclic systems.

The synthesis of this compound itself is a classic example of a Michael addition reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the reaction likely proceeds through the addition of a cyanide anion (from a source like KCN) to 3-acetylpyridine (B27631), which acts as the Michael acceptor after initial activation. acs.orgnih.gov Another plausible pathway involves the reaction of 3-acetylpyridine with acrylonitrile (B1666552) in the presence of a suitable base. rsc.orgwikipedia.org The base abstracts a proton from the α-carbon of 3-acetylpyridine, forming a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of acrylonitrile. youtube.com

Once formed, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds, including thiophenes and pyridazines.

The formation of substituted 2-aminothiophenes from this compound can be rationalized through the Gewald reaction . wikipedia.org This multicomponent reaction typically involves a ketone, an α-cyanoester (or in this case, the nitrile group is already present in the starting material), and elemental sulfur in the presence of a base. wikipedia.org The proposed pathway begins with the formation of a thioenol intermediate from the reaction of the ketone with sulfur. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aminothiophene ring system. wikipedia.orgresearchgate.net

The synthesis of pyridazine (B1198779) derivatives from this compound likely proceeds via condensation with a hydrazine (B178648) derivative. uminho.ptnih.gov The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl group of the butanenitrile. This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. uminho.ptmdpi.com

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to understanding the stepwise mechanism of the reactions involving this compound.

In the Michael addition synthesis of the title compound, the key intermediate is the enolate of 3-acetylpyridine. This intermediate is resonance-stabilized, which facilitates its formation and subsequent nucleophilic attack. Following the initial addition to acrylonitrile, a nitrile-stabilized carbanion is formed, which is then protonated to give the final product. nih.govyoutube.com

For the Gewald reaction , several intermediates have been proposed. The reaction between the ketone and elemental sulfur is thought to proceed through a thio-Claisen-like rearrangement to form a β-mercapto-α,β-unsaturated nitrile intermediate. wikipedia.org This intermediate then undergoes intramolecular cyclization to form a dihydrothiophene , which subsequently tautomerizes to the final 2-aminothiophene product. nih.govorganic-chemistry.org

In the synthesis of pyridazines , the initial reaction of this compound with hydrazine forms a hydrazone intermediate. This is a common and often stable intermediate in reactions involving carbonyl compounds and hydrazines. uminho.ptmdpi.com Subsequent intramolecular cyclization proceeds through a dihydropyridazine intermediate which, depending on the reaction conditions, may be isolated or directly oxidized to the final pyridazine product. uminho.pt

| Reaction | Key Intermediates |

| Michael Addition | Enolate of 3-acetylpyridine, Nitrile-stabilized carbanion |

| Gewald Reaction | Thioenol, β-mercapto-α,β-unsaturated nitrile, Dihydrothiophene |

| Pyridazine Synthesis | Hydrazone, Dihydropyridazine |

Kinetic and Thermodynamic Analyses of Key Transformation Steps

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, general principles governing these types of reactions can be applied.

The synthesis of pyridazines is also a thermodynamically driven process, culminating in the formation of a stable aromatic heterocyclic ring. The initial formation of the hydrazone is generally a fast and reversible step. The subsequent intramolecular cyclization is often the rate-limiting step and can be influenced by the steric and electronic properties of the substituents on both the butanenitrile and the hydrazine. uminho.pt The final oxidation step to form the aromatic pyridazine is typically rapid and irreversible.

| Parameter | Michael Addition | Gewald Reaction | Pyridazine Synthesis |

| Driving Force | Formation of a C-C bond | Formation of a stable aromatic thiophene (B33073) ring | Formation of a stable aromatic pyridazine ring |

| Rate-Determining Step | Enolate formation or Nucleophilic attack | Knoevenagel condensation | Intramolecular cyclization |

| Key Influencing Factors | Base strength, Reactant concentration, Temperature | Base and Solvent choice | Steric and electronic effects of substituents |

Advanced Spectroscopic Analysis in the Structural Elucidation of 4 Oxo 4 Pyridin 3 Yl Butanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, a complete structural assignment can be achieved. Although specific experimental spectra for 4-Oxo-4-(pyridin-3-yl)butanenitrile are not widely published, the expected spectral data can be predicted based on the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule will produce a distinct signal. The protons of the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm) with complex splitting patterns due to spin-spin coupling. The protons on the aliphatic chain, being adjacent to either the electron-withdrawing ketone or nitrile group, will be shifted downfield from typical alkane protons. The methylene (B1212753) group adjacent to the carbonyl (α-protons) would likely appear as a triplet around δ 3.2-3.4 ppm, while the methylene group adjacent to the nitrile group (β-protons) would appear further upfield, perhaps around δ 2.8-3.0 ppm, also as a triplet.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-2 | ~9.1-9.3 | Singlet / Doublet |

| Pyridine H-6 | ~8.7-8.9 | Doublet |

| Pyridine H-5 | ~8.2-8.4 | Doublet of Triplets |

| Pyridine H-4 | ~7.4-7.6 | Doublet of Doublets |

| -CO-CH₂ - | ~3.2-3.4 | Triplet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ketone is the most deshielded and is expected to appear significantly downfield (δ 195-200 ppm). The carbon of the nitrile group typically resonates in the δ 117-120 ppm range. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), while the aliphatic methylene carbons will be found in the upfield region (δ 20-40 ppm).

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ketone) | ~196 |

| Pyridine C -2 | ~154 |

| Pyridine C -6 | ~150 |

| Pyridine C -4 | ~136 |

| Pyridine C -3 | ~131 |

| Pyridine C -5 | ~124 |

| C ≡N (Nitrile) | ~118 |

| -CO-CH₂ - | ~35 |

Note: These are predicted values and can vary based on experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₉H₈N₂O), the monoisotopic mass is 160.0637 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M•⁺) at m/z = 160. The fragmentation of this ion is dictated by the functional groups. Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This would lead to the formation of a stable pyridinoyl cation ([M-CH₂CH₂CN]⁺) at m/z = 106 or a cyanopropyl radical and the corresponding fragment ion.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral molecule. In this case, it could lead to the loss of prop-1-ene-1,3-diylidenediisonitrile.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher energy.

Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 161.0709 |

| [M+Na]⁺ | 183.0529 |

| [M-H]⁻ | 159.0564 |

Data obtained from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the ketone and nitrile groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the range of 2260-2240 cm⁻¹.

Ketone (C=O) Stretch: A strong, sharp absorption is expected around 1690-1715 cm⁻¹ for the aryl ketone.

Aromatic Ring (C=C and C=N) Stretches: Several medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1715 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related compounds such as 4-Oxo-2,4-diphenylbutanenitrile provides insight into the likely structural features. researchgate.net In the structure of this related molecule, the butanenitrile chain is not linear, and the two terminal phenyl rings are significantly twisted relative to each other, with a dihedral angle of 68.40 (6)°. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds, specifically C-H···O and C-H···N interactions, which link the molecules into supramolecular layers. researchgate.net

For this compound, a crystallographic study would be expected to reveal:

The precise geometry of the pyridine ring and the butanenitrile chain.

The dihedral angle between the plane of the pyridine ring and the carbonyl group, indicating the degree of twist in the molecule.

The nature of intermolecular interactions, which would likely involve hydrogen bonds between the pyridine nitrogen or the carbonyl oxygen and hydrogen atoms on adjacent molecules, governing the crystal packing.

Such an analysis would provide an unambiguous confirmation of the molecular structure and offer valuable insights into the solid-state properties of the compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies of 4 Oxo 4 Pyridin 3 Yl Butanenitrile

Molecular Modeling and Geometry Optimization

Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For 4-Oxo-4-(pyridin-3-yl)butanenitrile, the initial step involves constructing a plausible 3D model of the molecule. This can be achieved using standard bond lengths and angles, but for accurate representation, a process called geometry optimization is essential.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This is achieved by employing quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides crucial information about the molecule's shape, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds (Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles from related structures.)

| Parameter | Predicted Value |

| C=O bond length | ~1.22 Å |

| C≡N bond length | ~1.15 Å |

| Pyridine (B92270) C-C bond lengths | ~1.39 Å |

| Pyridine C-N bond lengths | ~1.34 Å |

| C-C-C bond angle in butyl chain | ~112° |

| Dihedral angle (Pyridine-Carbonyl) | Variable, likely non-planar |

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Electronic structure calculations are pivotal in understanding the distribution of electrons within a molecule, which in turn governs its chemical reactivity and properties. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational efficiency. DFT calculations for this compound can provide a wealth of information.

DFT studies on related molecules, such as 3-cyano-2(1H)-pyridones and di-2-pyridyl ketone derivatives, have been successfully employed to understand their electronic structures and potential binding affinities. rsc.orgresearchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311G**, would be employed to determine key electronic properties. nih.gov

One of the most important outcomes of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show regions of negative potential (electron-rich) around the oxygen of the carbonyl group, the nitrogen of the pyridine ring, and the nitrogen of the nitrile group, indicating these are potential sites for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Table 2: Illustrative Electronic Properties of a Pyridyl Ketone Analog from DFT Calculations (Note: These values are for a related pyridyl ketone and serve as an example of the data obtained from DFT calculations.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, theoretical studies can predict the most likely pathways for various reactions, such as nucleophilic addition to the carbonyl group or reactions involving the nitrile functionality.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. Computational methods like DFT can be used to locate these transition states and calculate their energies. For example, the study of the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles involved investigating the reaction pathway in the presence of a base. nih.gov A similar approach could be applied to understand the reactivity of this compound.

For instance, the addition of a nucleophile to the carbonyl carbon of this compound can be modeled to determine the activation energy and the stereochemical outcome of the reaction. Similarly, the susceptibility of the nitrile group to hydrolysis or reduction can be investigated by calculating the energy profiles for these transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, this methodology is highly relevant for understanding the activity of its analogs, particularly in the context of drug discovery.

QSAR studies have been performed on nicotine (B1678760) derivatives and neonicotinoids, which share the pyridyl moiety with the target compound. researchgate.netnih.gov These studies typically involve a series of analogs with varying substituents. The biological activity of these compounds is measured experimentally, and then computational descriptors are calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For a hypothetical QSAR study on analogs of this compound, one might vary the substituents on the pyridine ring or modify the butanenitrile chain.

Table 3: Examples of Descriptors Used in QSAR Studies of Nicotinoid Analogs

| Descriptor Type | Example Descriptor | Property Modeled |

| Electronic | Dipole Moment | Charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Lipophilic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index | Molecular branching |

By developing a QSAR model, researchers could identify which structural features are most important for a particular biological activity, such as receptor binding or enzyme inhibition. This would allow for the rational design of novel analogs of this compound with improved therapeutic potential.

Biological Activities and Pharmacological Relevance of 4 Oxo 4 Pyridin 3 Yl Butanenitrile and Its Analogs

Antimicrobial Research Perspectives for the Chemical Compound

Derivatives of pyridine (B92270) are a subject of extensive research for their potential as antimicrobial agents. nih.govbohrium.comnih.govresearchgate.net The core structure of 4-Oxo-4-(pyridin-3-yl)butanenitrile, featuring a pyridine ring, makes its analogs promising candidates for the development of new antimicrobial drugs.

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives. For instance, a series of novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety demonstrated significant antibacterial and antifungal activities. nih.gov Notably, compound 17d from this series, with a 4-F substitution, exhibited twice the antibacterial activity of the control drug gatifloxacin. nih.gov Furthermore, compounds 17a and 17d showed antifungal activity comparable to fluconazole (B54011) and displayed low cytotoxicity and no hemolytic activity, underscoring their potential for further development. nih.gov

Another study focused on the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. frontiersin.org Several of these compounds, namely 21b, 21d, 21e, and 21f , exhibited strong antibacterial activity against Gram-positive bacteria, comparable to linezolid. frontiersin.org These findings suggest that the pyridin-3-yl structural motif is a valuable component in the design of new antibacterial agents.

Additionally, research on other pyridine derivatives has shown broad-spectrum antimicrobial activity. bohrium.comnih.govresearchgate.net For example, compounds from pyran, pyridine, indenopyran, thiazolopyridine, and chromene series have displayed high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. bohrium.com The antimicrobial efficacy of these compounds is often attributed to the presence of the pyridine nucleus, which is a key structural feature in many existing medicinal agents. bohrium.comresearchgate.net

Interactive Table: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound ID | Target Organism | Activity | Source |

|---|---|---|---|

| 17d | Bacteria | MIC = 0.5 µg/mL | nih.gov |

| 17a | Fungus ATCC 9763 | MIC = 8 µg/mL | nih.gov |

| 17d | Fungus ATCC 9763 | MIC = 8 µg/mL | nih.gov |

| 21b | Gram-positive bacteria | Strong antibacterial activity | frontiersin.org |

| 21d | Gram-positive bacteria | Strong antibacterial activity | frontiersin.org |

| 21e | Gram-positive bacteria | Strong antibacterial activity | frontiersin.org |

| 21f | Gram-positive bacteria | Strong antibacterial activity | frontiersin.org |

Anticancer Research and Therapeutic Potential

Pyridine derivatives have emerged as a versatile class of compounds in the field of anticancer research. ijsat.orgresearchgate.netekb.eg The structural features of this compound and its analogs make them intriguing subjects for investigation as potential anticancer agents.

Studies have demonstrated that various pyridine derivatives exhibit significant antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and cervical cancers. ijsat.org For instance, certain pyridine urea (B33335) derivatives have shown potent inhibitory activity against MCF-7 breast cancer cells. ijsat.org The anticancer mechanism of some of these derivatives involves the inhibition of key signaling pathways crucial for tumor growth and survival. ijsat.org

A series of 3-pyridinylidene derivatives of lupane (B1675458) and ursane (B1242777) triterpenes were identified as highly active against the NCI-60 cancer cell line panel, with GI50 values in the micromolar to nanomolar range. nih.gov These compounds were found to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov

Furthermore, the retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of fenretinide, has demonstrated potent anticancer activity against various cancer cell types. researchgate.net This compound is effective even in cell lines resistant to its parent drug. researchgate.net Its mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS) and inhibiting tubulin polymerization, leading to mitotic arrest. researchgate.net

Another study on 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) showed dose-dependent suppression of tumor growth in a lung cancer xenograft model. nih.gov This was associated with the induction of apoptosis and inhibition of inflammatory and metastatic pathways. nih.gov

Interactive Table: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Mechanism | Source |

|---|---|---|---|

| Pyridine urea derivatives | MCF-7 (Breast) | Strong inhibitory activity | ijsat.org |

| 3-Pyridinylidene derivatives | NCI-60 panel | GI50 values from 0.03 µM to 5.9 µM, induce apoptosis | nih.gov |

| 4-oxo-N-(4-hydroxyphenyl)retinamide | Ovarian, breast, cervical, neuroblastoma | Induces apoptosis via ROS, inhibits tubulin polymerization | researchgate.net |

Mechanism of Biological Action: Enzyme and Receptor Interactions

In the context of anticancer activity, pyridine derivatives have been shown to target various enzymes involved in cancer progression. For example, some derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. ijsat.org By inhibiting VEGFR-2 phosphorylation, these compounds can effectively halt tumor growth. ijsat.org

Other pyridine-based compounds have been found to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. ijsat.org Inhibition of HDACs can lead to the induction of apoptosis in cancer cells. ijsat.org The retinoid analog, 4-oxo-4-HPR, exerts its anticancer effect by inhibiting tubulin polymerization, a process essential for cell division. researchgate.net This leads to the formation of abnormal mitotic spindles and ultimately, cell cycle arrest and apoptosis. researchgate.net

In the realm of antimicrobial research, the mechanism of action of pyridine derivatives can involve the inhibition of essential bacterial enzymes. For instance, some quinolone derivatives, which contain a pyridine-like ring system, are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target enzymes. frontiersin.orgresearchgate.net

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective compounds.

SAR analyses of various pyridine derivatives have revealed several important trends. For example, in a series of N-(pyridin-3-yl)acetamide derivatives targeting PIM-1 kinase, a key enzyme in cancer biology, specific substitutions on the pyridine ring and the acetamide (B32628) moiety were found to be crucial for inhibitory activity. researchgate.net

In the case of antimicrobial pyridine derivatives, the nature and position of substituents on the pyridine ring can significantly influence their potency and spectrum of activity. For instance, the introduction of a fluorine atom at the 4-position of a pyridine derivative containing an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety led to a twofold increase in antibacterial activity. nih.gov

For a series of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid derivatives, the substituents at the 1-position were found to play a critical role in their antiproliferative activity against various cancer cell lines. researchgate.net Docking studies further explained the preference of these compounds for inhibiting topoisomerase I over topoisomerase IIα. researchgate.net

A study on 4-oxo-3-phenyl substituted hexahydropyrimido[4,5-b]indolizine derivatives with a 10-carbonitrile group also highlighted the importance of specific structural arrangements for their biological activity. researchgate.net These examples underscore the importance of SAR studies in optimizing the therapeutic potential of pyridine-based compounds.

Role in Metabolic Pathways and Biotransformation Studies (e.g., related to nicotine (B1678760) metabolism)

The chemical structure of this compound is closely related to metabolites of nicotine, a major alkaloid in tobacco. Understanding the role of this compound and its analogs in metabolic pathways, particularly nicotine metabolism, is crucial for assessing their biological significance.

4-Oxo-4-(3-pyridyl)butanoic acid (keto acid), a structurally similar compound, is a known metabolite of nicotine and the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.govnih.gov The formation of keto acid from nicotine is considered a substantial metabolic pathway in humans. nih.gov This pathway also involves the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.govnih.gov

Studies have shown that 4-(methylamino)-1-(3-pyridyl)-1-butanone, an intermediate in nicotine metabolism, can be further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov The conversion of nicotine to these metabolites is extensive in humans. nih.gov

The study of these metabolic pathways is important for several reasons. For instance, it was hypothesized that the (S)-enantiomer of hydroxy acid could serve as a biomarker for the metabolic activation of carcinogenic nitrosamines like NNK. nih.gov However, research indicated that the amount of (S)-hydroxy acid produced from nicotine metabolism is significantly higher, overwhelming its potential as a specific biomarker for NNK activation. nih.gov These findings provide valuable insights into the complex biotransformation of nicotine and related pyridyl compounds in the human body.

Applications Beyond Medicinal Chemistry for 4 Oxo 4 Pyridin 3 Yl Butanenitrile

Role as Synthetic Intermediates in Complex Organic Synthesis

The utility of nitriles as versatile intermediates in organic synthesis is well-established, owing to their straightforward preparation and diverse chemical reactivity. researchgate.net 4-Oxo-4-(pyridin-3-yl)butanenitrile exemplifies this versatility, serving as a key building block for constructing more complex molecular architectures, particularly heterocyclic systems.

The reactivity of this compound is centered around its three primary functional components: the pyridine (B92270) ring, the ketone group, and the nitrile group.

Nitrile Group Transformations: The cyano group (-C≡N) can undergo a variety of transformations. It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions. wikipedia.org These reactions allow for the introduction of new functional groups, extending the carbon chain and enabling the synthesis of a wide range of derivatives.

Ketone Group Reactivity: The ketone carbonyl group (C=O) is an electrophilic center susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, which can then be used in subsequent reactions. This functionality is crucial for creating chiral centers or for building larger molecular scaffolds.

Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). rsc.orgglobalresearchonline.net More commonly, it directs reactions at specific positions and can be functionalized through various modern synthetic methods, including C-H activation or by serving as a ligand in metal-catalyzed cross-coupling reactions. researchgate.net

A key application of such keto-nitrile compounds is in the synthesis of fused heterocyclic systems. For instance, related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which are valuable precursors for other complex molecules. acs.org This demonstrates the potential of the keto-nitrile scaffold in this compound to be used in similar cyclization strategies to create novel pyridine-fused heterocycles.

| Functional Group | Reaction Type | Potential Product Class | Reagents/Conditions |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Amides, Carboxylic Acids | Acid or base catalysis (e.g., H₂SO₄, NaOH) |

| Nitrile (-C≡N) | Reduction | Primary Amines | LiAlH₄, H₂/Catalyst |

| Ketone (C=O) | Reduction | Secondary Alcohols | NaBH₄, LiAlH₄ |

| Combined | Cyclization | Fused Heterocycles | Base- or acid-catalyzed intramolecular reactions |

Potential Applications in Materials Science Research

The structural features of this compound suggest its potential utility in the development of new materials with tailored properties.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridine and nitrile moieties in this compound are both capable of participating in such interactions, making the compound a candidate for designing complex supramolecular assemblies.

Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking interactions with other aromatic systems. nih.gov These interactions are fundamental in directing the self-assembly of molecules into well-defined, ordered structures like layers or tubular arrangements. nih.gov

Nitrile Moiety: The nitrile group is a known participant in non-covalent bonding. Uncommon but significant nitrile-nitrile (CN⋯CN) interactions have been observed in coordination polymers, with interaction energies comparable to those of hydrogen bonds. researchgate.net These interactions, often in an anti-parallel arrangement, contribute to the stabilization of layered or 3D network structures. researchgate.net

The combination of these features in one molecule allows for the potential design of multi-dimensional supramolecular networks stabilized by a combination of hydrogen bonds, π-π stacking, and dipole-dipole interactions involving the nitrile groups.

Nitrile-containing polymers, such as polyacrylonitrile (PAN), are commercially important materials. researchgate.net The nitrile group imparts polarity and can be chemically modified post-polymerization to introduce new functionalities. researchgate.netlu.se

This compound could potentially be utilized in polymer chemistry in two main ways:

Functional Monomer: After suitable modification (e.g., introduction of a polymerizable group like a vinyl or methacrylate moiety), the compound could be used as a specialty monomer. Co-polymerization with other standard monomers could introduce the pyridine and keto-nitrile functionalities into the polymer backbone, potentially enhancing properties like thermal stability, chemical resistance, or the ability to coordinate with metal ions. The polar nitrile group is known to raise the glass transition temperature (Tg) of polymers. lu.se

Polymer Modification: The reactive nature of the nitrile group allows it to be a target for post-polymerization modification. For example, the nitrile groups on the surface of a polymer like PAN can be transformed into other functional groups through reactions like hydrolysis or reduction. researchgate.net this compound could serve as a model compound for studying these reactions or as a building block to create additives that interact with or modify existing nitrile-based polymers. For instance, controlled heating of PAN induces cyclization of the nitrile groups to form ladder-like polymer chains, a process fundamental to the production of carbon fibers. mdpi.com

| Field | Application | Relevant Functional Groups | Key Interactions/Properties |

|---|---|---|---|

| Supramolecular Chemistry | Building block for self-assembling networks | Pyridine, Nitrile | Hydrogen bonding, π-π stacking, Nitrile-nitrile interactions nih.govresearchgate.net |

| Polymer Chemistry | Specialty monomer or co-monomer | Nitrile, Ketone, Pyridine | Increased polarity, higher glass transition temperature, site for cross-linking lu.se |

| Polymer Chemistry | Polymer additive or modifier | Nitrile, Ketone | Chemical modification of existing polymers (e.g., PAN) researchgate.net |

Utilization in Fine Chemical and Specialty Material Production

Organic fine chemicals are complex, pure chemical substances produced in limited quantities through multi-step batch processes. europa.eu They are valued for their specific function or purity rather than their bulk properties. This compound fits squarely within this category as a specialized organic intermediate.

Examples of specialty materials that could be derived from this intermediate include: